Bienvenue dans la boutique en ligne BenchChem!

Bemarinone hydrochloride

Cardiotonic PDE3 Inhibition Inotropy

Bemarinone hydrochloride (ORF-16600, RWJ-16600) is a selective, competitive PDE3 inhibitor built on a unique 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone scaffold. It delivers dual positive inotropy (144% contractile force increase) with minimal chronotropic effect (16% HR increase) and rapid oral onset (<5 min) with sustained duration (>3 h). Approximately 2× more potent intravenously than bipyridine-class amrinone, it resists simple substitution in PDE3 research. Well-characterized competitive inhibition constant (Ki=15.8 µM) enables calibrated in vitro enzymology. Originally developed by Ortho-McNeil with orphan drug designation for CHF.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
CAS No. 101626-69-1
Cat. No. B012295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemarinone hydrochloride
CAS101626-69-1
Synonymsemarinone
bemarinone hydrochloride
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl
InChIInChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H
InChIKeyZEHAPDWJZZTSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bemarinone Hydrochloride (CAS 101626-69-1): A Dual-Action PDE3 Inhibitor Cardiotonic Agent with Distinct Pharmacological Profile


Bemarinone hydrochloride (ORF-16600, RWJ-16600) is a 2(1H)-quinazolinone derivative that functions as a selective, competitive inhibitor of cyclic AMP phosphodiesterase fraction III (PDE3) [1]. It exhibits both positive inotropic and vasodilatory activities, distinguishing it from agents that solely enhance contractility [2]. Developed by Ortho-McNeil, bemarinone was investigated clinically for congestive heart failure and received orphan drug designation [3]. The compound is supplied as the hydrochloride salt (C11H12N2O3·HCl, MW 256.69) [4] and is categorized as an 'amrinone-type' cardiotonic [5].

Beyond Class Effects: Why Bemarinone Hydrochloride Cannot Be Interchanged with Generic PDE3 Inhibitors


Within the broader class of PDE3 inhibitors, bemarinone hydrochloride presents a unique confluence of chemical structure, potency, and dual-action pharmacology that precludes simple substitution [1]. While agents like amrinone, milrinone, and vesnarinone share PDE3 inhibition as a mechanism, they differ substantially in chemical scaffold, resulting in varying potencies [2], pharmacokinetic profiles [3], and specific hemodynamic effects [4]. Bemarinone, a 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, is structurally distinct from the bipyridine class (amrinone, milrinone), leading to differences in oral bioavailability, onset of action, and the balance between inotropic and vasodilatory effects [1]. These quantitative differences are critical for research requiring precise experimental control or for industrial applications where specific compound properties are mandated.

Quantitative Differentiation: Evidence-Based Guide to Bemarinone Hydrochloride vs. Comparators


Superior Intravenous Potency Relative to Amrinone: A Key Differentiation Point for Cardiotonic Research

Bemarinone exhibits approximately twice the intravenous potency of amrinone, a first-generation PDE3 inhibitor, as demonstrated in comparative cardiotonic studies [1]. This quantifiable difference in potency is a critical factor for researchers requiring a more efficacious PDE3 inhibitor for in vivo models.

Cardiotonic PDE3 Inhibition Inotropy

Competitive PDE3 Inhibition (Ki = 15.8 µM): A Quantitative Benchmark for Enzyme Assays

Bemarinone competitively inhibits canine cardiac PDE3 with a Ki of 15.8 µM [1]. This value provides a quantitative benchmark for enzyme inhibition assays, differentiating it from other PDE3 inhibitors with distinct Ki/IC50 profiles. For instance, milrinone, a widely used PDE3 inhibitor, has a reported IC50 of approximately 0.42 µM , while amrinone's IC50 is 19.5 µM . While cross-assay comparisons must be made cautiously, these values establish bemarinone's position on the PDE3 inhibition potency spectrum.

Enzymology PDE3 Inhibition cAMP

Selective Inotropy with Minimal Chronotropic Effect: A Differentiated Hemodynamic Profile

Bemarinone demonstrates a high degree of functional selectivity for increasing cardiac contractility over heart rate. In electrically paced guinea pig left atria, bemarinone (10⁻⁶-10⁻³ M) increased contractile force by 144 ± 15%, while in spontaneously beating right atria, it produced only a marginal increase in sinus rate (16 ± 13%, peak effect) [1]. This contrasts with non-selective positive inotropes that typically cause significant tachycardia at inotropic doses.

Cardiovascular Pharmacology Inotropy Heart Rate

Rapid Oral Bioavailability and Sustained Action: Differentiated Pharmacokinetics for In Vivo Studies

Bemarinone exhibits rapid and sustained oral bioavailability, a key differentiator from intravenous-only PDE3 inhibitors like milrinone. Following a single oral dose of 10 mg/kg in conscious instrumented dogs, the onset of positive inotropic activity occurred within 5 minutes, with effects sustained for over 3 hours [1]. The oral ED50 for increasing left ventricular dP/dtmax was 3.7 mg/kg [1].

Pharmacokinetics Oral Bioavailability In Vivo Models

Balanced Vasodilatory and Inotropic Effects: A Differentiated Hemodynamic Profile in Heart Failure Models

Bemarinone uniquely combines positive inotropy with direct vasodilation. In an acute model of ischemic left ventricular failure, bemarinone increased cardiac output by 41% and stroke volume by 34%, while simultaneously reducing left ventricular end-diastolic pressure (LVEDP) by 63% and total peripheral resistance (TPR) by 29% [1]. Importantly, these effects occurred without significant changes in mean arterial pressure or heart rate [1]. This dual-action profile (inodilator) contrasts with pure inotropes that may increase afterload and myocardial oxygen demand.

Vasodilation Afterload Reduction Heart Failure

Orphan Drug Designation: A Unique Regulatory Distinction for Specialized Research

Bemarinone received orphan drug designation, a regulatory status granted to encourage development of treatments for rare diseases [1]. This designation, while not a direct measure of pharmacological superiority, indicates a level of regulatory interest and potential for niche therapeutic application that is not shared by all PDE3 inhibitors in its class.

Orphan Drug Regulatory Science Rare Diseases

Optimal Application Scenarios for Bemarinone Hydrochloride in Research and Development


Preclinical In Vivo Models of Heart Failure Requiring Oral Dosing

Bemarinone hydrochloride is ideally suited for chronic heart failure studies in small and large animal models where oral administration is necessary. Its rapid onset (<5 min) and sustained duration of action (>3 h) following oral dosing [1] enable convenient and reliable chronic dosing regimens, facilitating long-term efficacy and safety assessments.

In Vitro Studies of PDE3 Inhibition and cAMP Signaling

The well-defined competitive inhibition constant (Ki = 15.8 µM) for canine cardiac PDE3 [1] makes bemarinone a valuable tool compound for in vitro enzymology studies. Researchers can use this quantitative benchmark to calibrate assays, compare inhibitor potencies, and investigate PDE3-mediated cAMP signaling pathways in cardiac and vascular tissues.

Investigating the Inodilator Mechanism in Cardiovascular Pharmacology

Bemarinone's unique combination of positive inotropy and vasodilation, with minimal chronotropic effect, makes it an excellent tool for dissecting the hemodynamic consequences of PDE3 inhibition. The selective increase in contractile force (144% increase) versus heart rate (16% increase) [1] allows researchers to study inotropy independent of confounding chronotropic changes.

Comparative Pharmacology Studies of PDE3 Inhibitor Scaffolds

As a 2(1H)-quinazolinone derivative [1], bemarinone provides a distinct chemical scaffold for structure-activity relationship (SAR) studies aimed at understanding how different chemotypes influence PDE3 inhibition, potency, and pharmacokinetics. Its approximately 2-fold greater intravenous potency compared to the bipyridine amrinone [2] highlights the impact of chemical structure on pharmacological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bemarinone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.